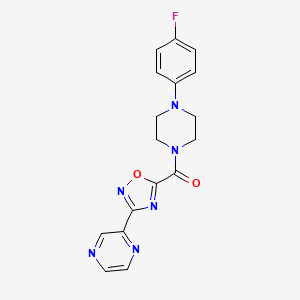![molecular formula C17H15N5O2 B2675362 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1797085-44-9](/img/structure/B2675362.png)
3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound characterized by its multi-ring structure incorporating elements of pyrido, pyrimidin, and quinazolinone. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Key steps may include:
Step 1: Synthesis of the 7,8-dihydropyrido[4,3-d]pyrimidin intermediate, which can be achieved through condensation reactions involving pyrimidine derivatives.
Step 2: Formation of the quinazolinone core via a cyclization reaction, often requiring heating under reflux with appropriate catalysts.
Step 3: Final coupling of the two fragments through nucleophilic substitution or condensation reactions, often involving the use of strong bases and suitable solvents such as DMF or DMSO.
Industrial Production Methods
Industrial production methods for this compound would likely focus on scaling up the laboratory synthesis processes. This would involve the optimization of reaction conditions to improve yield, purity, and cost-efficiency. Key considerations would include:
Use of flow chemistry to enhance reaction rates and scalability.
Implementation of robust purification techniques like recrystallization or column chromatography.
化学反应分析
Types of Reactions
3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions such as:
Oxidation: Typically, it involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This may involve catalytic hydrogenation using palladium on carbon.
Substitution: Common substitutions could include halogenation or alkylation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, sodium hypochlorite.
Reducing agents: Sodium borohydride, palladium on carbon with hydrogen.
Substituting reagents: Alkyl halides, aryl halides in the presence of catalysts like copper or palladium.
Major Products
Oxidation products: Formation of quinazolinone oxides or ketones.
Reduction products: Formation of dihydro derivatives.
Substitution products: Halogenated or alkylated derivatives of the parent compound.
科学研究应用
Chemistry
In chemistry, this compound is explored for its complex structure, which makes it a candidate for studies in organic synthesis and reaction mechanisms.
Biology
Biologically, it may be investigated for its interactions with cellular components, potentially serving as a lead compound in drug discovery.
Medicine
Medically, derivatives of this compound could exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial properties, thus being valuable in drug development.
Industry
Industrially, this compound could be applied in the design of novel materials with specific chemical properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets. This can include:
Molecular Targets: Enzymes, receptors, or nucleic acids that the compound interacts with to exert biological effects.
Pathways Involved: Signal transduction pathways that are modulated by the interaction of the compound with its targets, potentially leading to therapeutic outcomes.
相似化合物的比较
Comparison
Compared to other compounds with similar ring structures, 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its unique combination of pyrido, pyrimidin, and quinazolinone rings, which may impart distinct biological activities.
Similar Compounds
Quinazolinone derivatives: Compounds like erlotinib and gefitinib, which are used as kinase inhibitors in cancer therapy.
Pyrimidin derivatives: Compounds such as 5-fluorouracil and methotrexate, known for their roles in chemotherapy.
Pyrido compounds: Nicotine and anabasine, which interact with nicotinic acetylcholine receptors.
属性
IUPAC Name |
3-[2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-16(21-6-5-14-12(8-21)7-18-10-19-14)9-22-11-20-15-4-2-1-3-13(15)17(22)24/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQGDLMWNHBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B2675281.png)
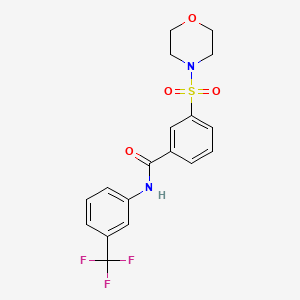
![N-[2-(4-Benzoylpiperazin-1-YL)-1-(4-fluorobenzenesulfonyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2675283.png)
![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B2675284.png)
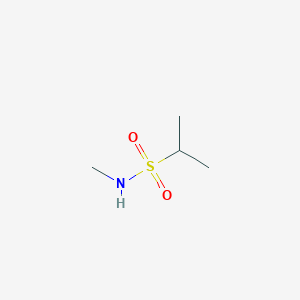
![[5-[4-[(2S,5S,11S,14R)-14-Benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]butylamino]-5-oxopentyl]-triphenylphosphanium;bromide](/img/structure/B2675292.png)
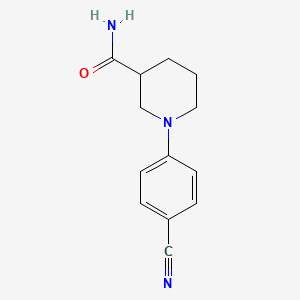
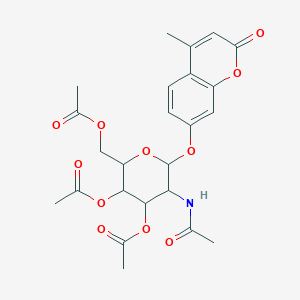
![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)
![1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide](/img/structure/B2675298.png)

![spiro[adamantane-2,2'-azetidine]-4'-one](/img/structure/B2675301.png)
